molecular formula C20H21CaN7O6 B607527 Folitixorin calcium, (6R)- CAS No. 1148151-21-6

Folitixorin calcium, (6R)-

Cat. No.: B607527
CAS No.: 1148151-21-6
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-KZCZEQIWSA-L
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Description

Folitixorin calcium, (6R)-, also known as (6R)-N-[4-[[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydroimidazo[1,5-f]pteridin-10-yl)methyl]amino]benzoyl]-L-glutamic acid calcium salt, is a reduced form of folate. It serves as a cofactor for the enzyme thymidylate synthetase, which is crucial for DNA synthesis. This compound is particularly significant in cancer research due to its role in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of folitixorin calcium, (6R)-, involves multiple steps, starting from the precursor compoundsThis intermediate is then converted to folitixorin through a series of reactions involving protection and deprotection steps .

Industrial Production Methods

Industrial production of folitixorin calcium, (6R)-, typically involves large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Folitixorin calcium, (6R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folitixorin calcium, (6R)-, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other folate derivatives.

    Biology: Studied for its role in cellular metabolism and DNA synthesis.

    Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.

    Industry: Utilized in the production of folate supplements and fortified foods.

Mechanism of Action

Folitixorin calcium, (6R)-, acts as a cofactor for thymidylate synthetase, an enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis. By forming a ternary complex with thymidylate synthetase and fluorodeoxyuridylate, the active metabolite of 5-fluorouracil, folitixorin inhibits thymidylate synthetase activity, thereby disrupting DNA synthesis and exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Folic acid
  • Tetrahydrofolate
  • 5,10-Methylenetetrahydrofolate

Uniqueness

Folitixorin calcium, (6R)-, is unique due to its specific configuration and its role as a cofactor for thymidylate synthetase. Unlike folic acid and tetrahydrofolate, folitixorin forms a ternary complex with thymidylate synthetase and fluorodeoxyuridylate, enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .

Properties

CAS No.

1148151-21-6

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13+;/m1./s1

InChI Key

AKUPTUNGFOADRT-KZCZEQIWSA-L

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@]3([H])C2)C=C1)=O.[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium, (6R)-;  5,10-Methylene-(6R)-tetrahydrofolic acid calcium salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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